Dodecyl bis(4-nonylphenyl) phosphite

Polymer Processing Liquid Antioxidant Dosing Physical Form Comparison

Dodecyl bis(4-nonylphenyl) phosphite is a mixed alkyl-aryl phosphite secondary antioxidant designed to decompose hydroperoxides in polymer systems, complementing primary phenolic antioxidants. Its asymmetric molecular architecture—combining a long dodecyl (C12) alkyl chain with two nonylphenyl (C9) aryloxy groups —gives it a computed XLogP3-AA value of 18.5 , indicating strong hydrophobic character that influences polymer compatibility and additive migration behavior.

Molecular Formula C42H71O3P
Molecular Weight 655.0 g/mol
CAS No. 84787-76-8
Cat. No. B12646701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl bis(4-nonylphenyl) phosphite
CAS84787-76-8
Molecular FormulaC42H71O3P
Molecular Weight655.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC
InChIInChI=1S/C42H71O3P/c1-4-7-10-13-16-17-18-21-24-27-38-43-46(44-41-34-30-39(31-35-41)28-25-22-19-14-11-8-5-2)45-42-36-32-40(33-37-42)29-26-23-20-15-12-9-6-3/h30-37H,4-29,38H2,1-3H3
InChIKeyYWOPISHOKCSBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl bis(4-nonylphenyl) phosphite (CAS 84787-76-8): A Procurement-Ready Secondary Antioxidant


Dodecyl bis(4-nonylphenyl) phosphite is a mixed alkyl-aryl phosphite secondary antioxidant [1] designed to decompose hydroperoxides in polymer systems, complementing primary phenolic antioxidants. Its asymmetric molecular architecture—combining a long dodecyl (C12) alkyl chain with two nonylphenyl (C9) aryloxy groups [1]—gives it a computed XLogP3-AA value of 18.5 [2], indicating strong hydrophobic character that influences polymer compatibility and additive migration behavior. With a molecular weight of 655.0 g/mol and a boiling point of 660.5°C at 760 mmHg , it is positioned as a low-volatility, thermally robust processing stabilizer for polyolefins, PVC, and engineering thermoplastics.

Why Dodecyl bis(4-nonylphenyl) phosphite Cannot Be Substituted by Generic Phosphites


Interchanging secondary phosphite antioxidants without verifying structural and performance equivalence risks compromising polymer stability, regulatory compliance, and production efficiency. Dodecyl bis(4-nonylphenyl) phosphite occupies a specific design space: it is a liquid at ambient conditions, unlike solid tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), which facilitates easier handling in liquid dosing systems and dispersion in flexible PVC applications [1]. Critically, its mono-alkyl substitution pattern reduces the theoretical release of free nonylphenol compared to tris(nonylphenyl) phosphite (TNPP), addressing concerns over estrogenicity that have led to TNPP's restriction under EU REACH [2]. A generic replacement with a standard triaryl phosphite fails to replicate this regulatory-risk profile or the processing viscosity benefits, leading to potential line blockages, inadequate polymer wetting, or non-compliance with environmental standards.

Quantitative Differentiation of Dodecyl bis(4-nonylphenyl) phosphite Against Closest Analogs


Physical State: Liquid Delivery vs. Solid Dosing of Tris(2,4-di-tert-butylphenyl) phosphite

Dodecyl bis(4-nonylphenyl) phosphite is documented as a liquid at ambient conditions (20-25°C), in direct contrast to the most widely used solid phosphite antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), which has a melting range of 183-187°C [1]. This difference eliminates the need for melting pots and heated lines required for Irgafos 168, reducing energy consumption and start-up time in continuous compounding operations. The liquid nature also improves homogeneity in plasticized polymer formulations where solid particulates can cause blocking.

Polymer Processing Liquid Antioxidant Dosing Physical Form Comparison

Regulatory Risk: Nonylphenol Content Relative to Tris(nonylphenyl) phosphite (TNPP)

Tris(nonylphenyl) phosphite (TNPP) is under regulatory scrutiny because it degrades to release 4-nonylphenol, a known endocrine disruptor. Dodecyl bis(4-nonylphenyl) phosphite contains only two nonylphenyl moieties per molecule compared to three in TNPP, theoretically reducing the molar release of nonylphenol by approximately 33% for an equivalent molar loading of antioxidant [1]. Furthermore, the presence of the dodecyl group increases the molecular weight, meaning that for an equivalent weight dosage, the target compound delivers roughly 24% fewer nonylphenyl groups per unit mass than TNPP (Molecular Weights: 655.0 g/mol vs. 489.6 g/mol for a representative TNPP isomer) [2]. This directly translates into a lower regulatory risk profile under EU REACH endocrine disruptor assessments.

Regulatory Compliance Nonylphenol Release REACH

Hydrophobicity and Migration Resistance: LogP Comparison with Triphenyl Phosphite

The exceptionally high computed octanol-water partition coefficient (XLogP3-AA) of 18.5 for Dodecyl bis(4-nonylphenyl) phosphite [1] highlights its extreme hydrophobicity, which is more than three orders of magnitude greater than simpler commercial phosphites such as triphenyl phosphite (TPP). This implies significantly lower water solubility and a higher tendency to partition into the non-polar polymer phase, reducing additive blooming and extraction in aqueous food simulants. This property is critical in food contact material (FCM) applications where additive migration limits are strictly regulated.

Migration Resistance Hydrophobicity Food Contact Modeling

Thermal Stability: Boiling Point Volatility Index vs. Diphenyl isodecyl phosphite

Measured boiling point data serves as a practical proxy for volatility during high-temperature polymer processing. Dodecyl bis(4-nonylphenyl) phosphite exhibits a boiling point of 660.5°C at 760 mmHg , which is approximately 100°C higher than the common PVC stabilizer diphenyl isodecyl phosphite (DPDP), reported around 550°C [1]. This indicates that the target compound will remain in the polymer melt with significantly less vapor loss during extrusion or calendaring operations at typical processing temperatures of 180-230°C, maintaining protective concentration levels.

Processing Stability Volatility High-Temperature Compounding

Science-Based Application Scenarios for Dodecyl bis(4-nonylphenyl) phosphite in Industrial Formulation


Flexible PVC Stabilization for REACH-Compliant Healthcare Tubing

This use-case leverages the liquid delivery advantage and the significantly reduced nonylphenol group content of approximately 0.00305 mol/g [1]. Medical device manufacturers replacing TNPP-stabilized PVC can achieve processor-friendly liquid dosing without the endocrine-disruptor labeling risk, as the reduced nonylphenol moieties translate to a lower theoretical burden under EU MDR toxicological assessments. This scenario is directly enabled by the stoichiometric data in Section 3.

High-Temperature Polyolefin Compounding with Solid Irgafos 168 Systems

In polypropylene fiber or film lines that currently pre-melt Irgafos 168 (MP 183-187°C) for liquid injection, Dodecyl bis(4-nonylphenyl) phosphite's ambient liquid state eliminates the need for energy-intensive and maintenance-heavy hot-oil tracing [2]. The boiling point of 660.5°C further ensures negligible vapor loss during processing at up to 250°C, maintaining a consistent active concentration, a scenario directly supported by the volatility evidence.

Food Contact Packaging Film Requiring Low Additive Migration

For polyolefin films in direct contact with aqueous or acidic foods, the exceptional computed LogP of 18.5 is predictive of minimal leaching into food simulants [3]. A procurement decision based on this LogP value can pre-qualify the stabilizer system for FDA or EFSA migration testing, reducing formulation de-risking time. This scenario is only credible when applying the specific hydrophobicity evidence.

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